

ER-076349: A Potent Inducer of G2-M Cell Cycle Arrest

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Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424

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An In-depth Technical Guide on the Mechanism of Action of ER-076349

This technical guide provides a comprehensive overview of the role of **ER-076349** in inducing G2-M cell cycle arrest. **ER-076349** is a synthetic analog of Halichondrin B, a natural product isolated from a marine sponge.^[1] It is a potent inhibitor of tubulin polymerization, which leads to the disruption of mitotic spindles and subsequent cell cycle arrest at the G2-M phase.^[1] This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of novel anti-cancer agents.

Data Presentation

Quantitative Analysis of ER-076349 Activity

ER-076349 exhibits potent growth-inhibitory activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for **ER-076349** are in the nanomolar range, highlighting its significant anti-proliferative effects.

Cell Line	Cancer Type	IC50 (nM)
MDA-MB-435	Breast Cancer	0.59
COLO 205	Colon Cancer	2.4
DLD-1	Colon Cancer	7.3
DU 145	Prostate Cancer	3.6
LNCaP	Prostate Cancer	1.8
LOX	Melanoma	3.2
HL-60	Leukemia	2.6
U937	Histiocytic Lymphoma	4.0

Table 1: Growth-inhibitory activity of **ER-076349** in various human cancer cell lines.

Cell Cycle Analysis in U937 Cells

Treatment of U937 human histiocytic lymphoma cells with 30 nM **ER-076349** induces a significant block in the G2-M phase of the cell cycle. The following table summarizes the estimated cell cycle distribution of U937 cells after 14 hours of treatment.

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control (0 hours)	~60	~30	~10
30 nM ER-076349 (14 hours)	~15	~5	~80

Table 2: Estimated cell cycle distribution of U937 cells following treatment with **ER-076349**. Data is estimated from graphical representations.[\[1\]](#)

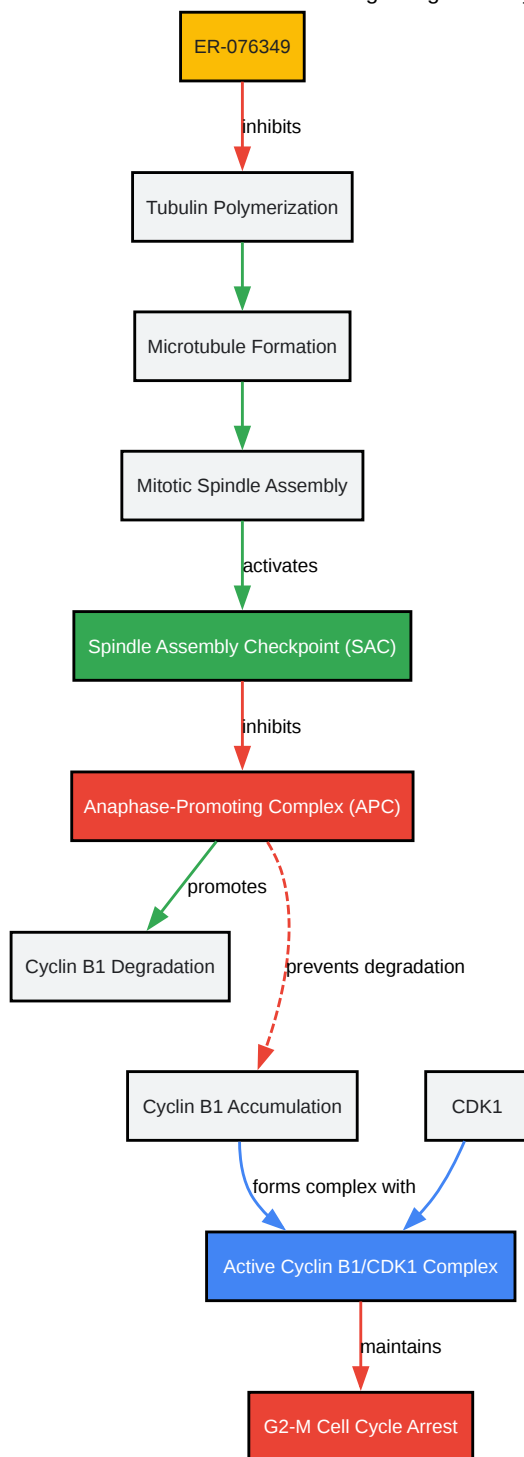
Signaling Pathway of ER-076349-Induced G2-M Arrest

ER-076349 exerts its effect on the cell cycle through the disruption of microtubule dynamics. This interference with the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2-M transition. The key molecular players in this pathway are the Cyclin B1/CDK1 complex.

Under normal conditions, the levels of Cyclin B1 rise during the G2 phase and it forms a complex with CDK1. This complex is then activated, leading to the initiation of mitosis. For the cell to exit mitosis and enter anaphase, Cyclin B1 must be degraded by the Anaphase-Promoting Complex (APC).

ER-076349, by inhibiting tubulin polymerization, prevents the proper formation of the mitotic spindle. This activates the SAC, which in turn inhibits the APC. The inhibition of the APC prevents the degradation of Cyclin B1, leading to the accumulation of the active Cyclin B1/CDK1 complex. This sustained activity of the Cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest, preventing its progression into anaphase and ultimately leading to apoptosis in many cancer cells.[\[2\]](#)[\[3\]](#)

ER-076349 Induced G2-M Arrest Signaling Pathway

[Click to download full resolution via product page](#)**ER-076349** Signaling Pathway to G2-M Arrest

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC₅₀ values of **ER-076349**.

Materials:

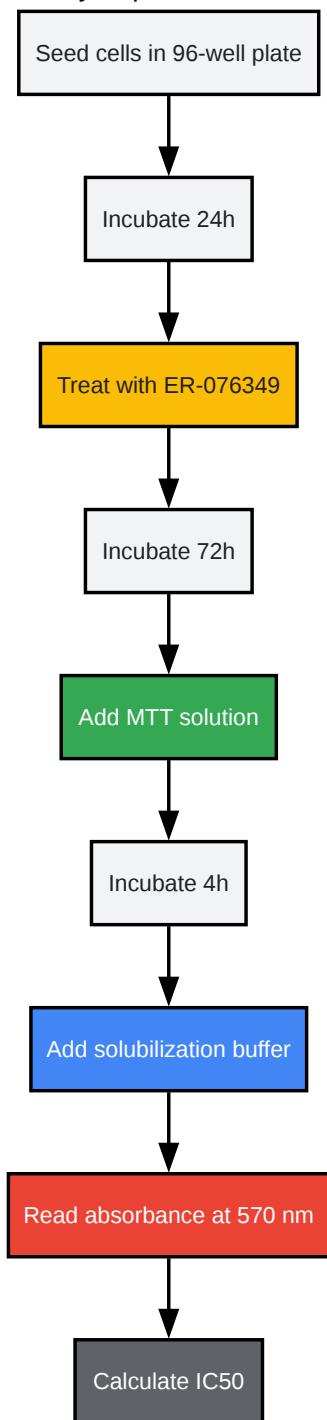
- Human cancer cell lines (e.g., U937)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **ER-076349** stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **ER-076349** in complete growth medium.
- Remove the medium from the wells and add 100 µL of the diluted **ER-076349** solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

- Incubate the plate for 72 hours at 37°C.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

MTT Assay Experimental Workflow



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MTT Assay Workflow

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of U937 cells treated with **ER-076349**.[\[1\]](#)
[\[4\]](#)

Materials:

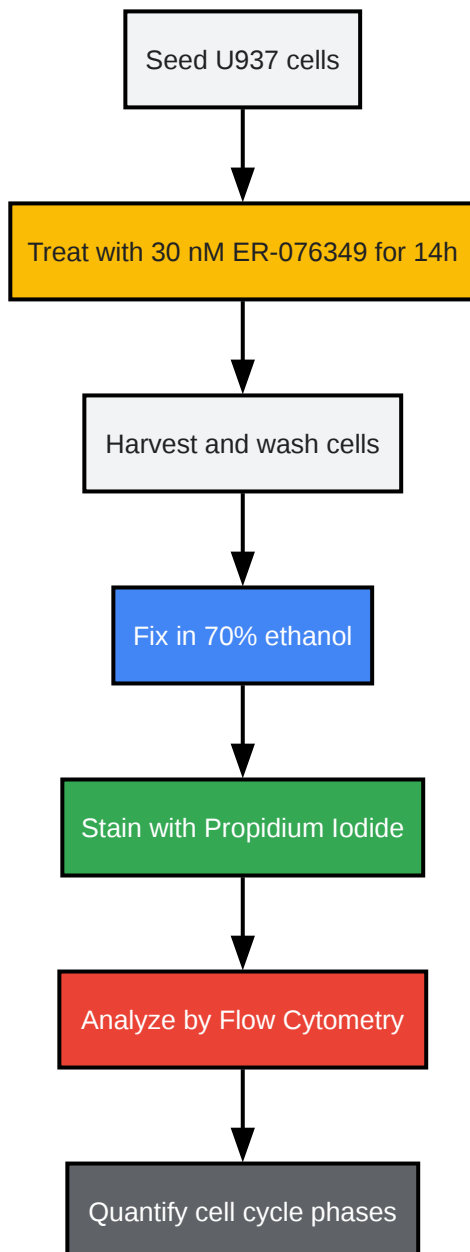
- U937 cells
- Complete growth medium
- **ER-076349** (30 nM in complete medium)
- PBS
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed U937 cells at a density of 2×10^5 cells/mL in complete growth medium.
- Treat the cells with 30 nM **ER-076349** or vehicle (DMSO) for 14 hours.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with ice-cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
- Wash the cells once with PBS.

- Resuspend the cell pellet in 500 μ L of PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer.
- Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow



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Flow Cytometry Workflow for Cell Cycle

Western Blotting for Cell Cycle Proteins

This protocol is for detecting the levels of Cyclin B1 and phosphorylated CDK1 (p-CDK1 Tyr15) in U937 cells.

Materials:

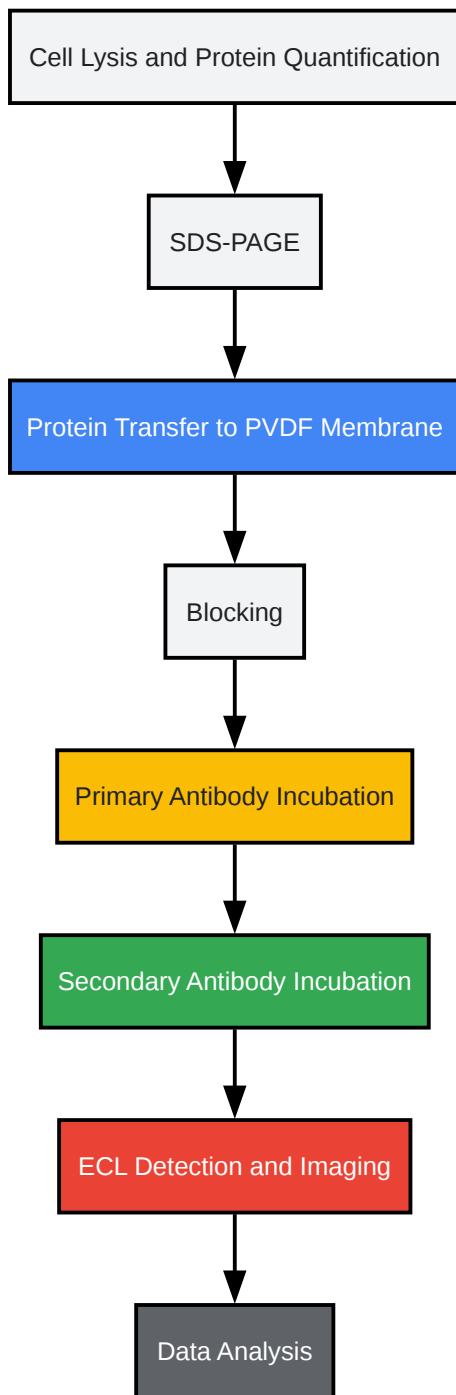
- U937 cells treated with **ER-076349** as in the flow cytometry protocol
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-GAPDH or β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Lyse the treated and control U937 cells with RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the loading control.

Western Blotting Experimental Workflow

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Western Blotting Workflow

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